molecular formula C9H7ClN2O2 B13008919 Ethyl 6-chloro-2-cyanonicotinate

Ethyl 6-chloro-2-cyanonicotinate

Cat. No.: B13008919
M. Wt: 210.62 g/mol
InChI Key: FEUROFDHBYLLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-2-cyanonicotinate is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a cyano group at the 2nd position on the pyridine ring. This compound is primarily used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2-cyanonicotinate can be synthesized through various methods. One common method involves the reaction of ethyl nicotinate with phosphorus oxychloride (POCl3) and potassium cyanide (KCN) under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-cyanonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-2-cyanonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-cyanonicotinate is primarily based on its ability to interact with various molecular targets. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and interfere with cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-2-cyanonicotinate is unique due to the presence of both chloro and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 6-chloro-2-cyanonicotinate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at the 6-position and a cyano group at the 2-position of the nicotinic acid structure. The molecular formula is C9H7ClN2O2C_9H_7ClN_2O_2 with a molecular weight of 202.62 g/mol. Its unique structural features contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Involving the reaction of 6-chloronicotinic acid with ethyl cyanoacetate in the presence of bases like sodium ethoxide or potassium carbonate.
  • Functionalization Techniques : Modifying existing pyridine derivatives to enhance biological properties.

Each method varies in yield and purity, influencing the compound's application in research and industry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that this compound and its derivatives may possess both antibacterial and antifungal properties. For instance, derivatives have been evaluated against various bacterial strains, demonstrating effective inhibition at certain concentrations.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential . It has shown promise in inhibiting cancer cell proliferation in vitro. The half-maximal inhibitory concentration (IC50) values for some derivatives have been reported as follows:

CompoundIC50 (μM)Target Cell Line
12m45.69Hepatic Stellate Cells
12q45.81Hepatic Stellate Cells

These results suggest that modifications to the compound can enhance its efficacy against specific cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular pathways associated with growth and proliferation.

Case Studies

  • Study on Antifibrotic Activity : One study evaluated the antifibrotic effects of compounds related to this compound using Picro-Sirius red staining and hydroxyproline assays. The results indicated effective inhibition of collagen expression, suggesting potential therapeutic applications for fibrosis treatment .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria, confirming that certain derivatives exhibited significant inhibitory effects, highlighting their potential as antimicrobial agents.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

ethyl 6-chloro-2-cyanopyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)6-3-4-8(10)12-7(6)5-11/h3-4H,2H2,1H3

InChI Key

FEUROFDHBYLLBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.